molecular formula C17H18N6O2 B11246102 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B11246102
M. Wt: 338.4 g/mol
InChI Key: IPMFECWWSCBCOE-UHFFFAOYSA-N
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Description

The compound 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a hybrid structure featuring a 5,6,7,8-tetrahydrocinnolin core fused with a triazolo[4,3-a]pyridine moiety via an acetamide linker. The triazolo[4,3-a]pyridine group is a bicyclic heterocycle commonly associated with kinase inhibition or receptor modulation.

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C17H18N6O2/c24-16(18-10-15-20-19-14-7-3-4-8-22(14)15)11-23-17(25)9-12-5-1-2-6-13(12)21-23/h3-4,7-9H,1-2,5-6,10-11H2,(H,18,24)

InChI Key

IPMFECWWSCBCOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes:

  • Condensation Reaction Approach
    • Starting from commercially available precursors, the compound can be synthesized via a condensation reaction.
    • The ketone group in the cinnoline ring reacts with an amine (e.g., triazolopyridine amine) to form the desired compound.
    • Reaction conditions involve suitable solvents, catalysts, and temperature control.
  • Industrial Production
    • Large-scale production typically involves optimized batch or continuous processes.
    • Precursor availability, cost-effectiveness, and scalability are key considerations.

Chemical Reactions Analysis

Reactions:

    Oxidation: The ketone group can undergo oxidation reactions.

    Substitution: The acetamide group is susceptible to nucleophilic substitution.

    Reduction: Reduction of the ketone or other functional groups may occur.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Substitution: Ammonia or amines.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:

  • Reduction of the ketone yields the corresponding alcohol.
  • Substitution at the acetamide nitrogen leads to various derivatives.

Scientific Research Applications

Research indicates that compounds similar to the one exhibit various biological activities:

  • Anticancer Activity :
    • Compounds containing the tetrahydrocinnoline structure have been studied for their anticancer properties. For instance, derivatives have shown significant growth inhibition in various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .
    • The compound's ability to interact with specific molecular targets involved in cancer proliferation suggests potential as an anticancer agent.
  • Anti-inflammatory Properties :
    • In silico studies have indicated that related compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This suggests that the compound could be further investigated for its anti-inflammatory effects.
  • Neuroprotective Effects :
    • Some studies have suggested that compounds with similar structures may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases . This area remains underexplored but could be significant for future research.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of similar compounds:

  • Synthesis and Characterization :
    • The synthesis of related tetrahydrocinnoline derivatives often involves multi-step organic reactions using commercially available reagents. Characterization techniques such as NMR and LC-MS are employed to confirm the structures .
  • In Silico Docking Studies :
    • Molecular docking studies have been utilized to predict the binding affinity of these compounds to target proteins. Such studies provide insights into the potential efficacy of the compound as a therapeutic agent .
  • Therapeutic Potential :
    • A study highlighted the anticancer activity of a structurally related compound against various cancer cell lines, emphasizing the need for further exploration into structure-activity relationships (SAR) .

Mechanism of Action

    Targets: Molecular targets could include enzymes, receptors, or cellular pathways.

    Pathways: Further research is needed to elucidate specific mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares the target compound with three structurally related analogs from the provided evidence:

Property Target Compound Compound Compound Compound
Core Structure Tetrahydrocinnolin + triazolo[4,3-a]pyridine Triazolo[4,3-a]pyrimidine Triazolo[4,3-a]pyridine + benzo[d]oxazole Triazolo[4,3-a]pyrimidine
Substituents Acetamide linker Thioacetamide linker + 2,3-dimethylphenyl Oxadiazole + benzo[d]oxazol-3(2H)-yl Trifluoromethylphenyl
Molecular Formula Not explicitly provided (Inferred: ~C19H18N6O2) C17H19N5O2S C19H15N7O4 Not explicitly provided (Inferred: ~C15H11F3N4O2)
Molecular Weight Not available 357.4 405.4 Not available
Key Functional Groups Acetamide, tetrahydrocinnolin (3-oxo) Thioether, dimethylphenyl, 7-oxo-pyrimidine Oxadiazole, benzo[d]oxazol-3(2H)-yl, methyl Trifluoromethyl, 3-oxo-pyrimidine
Potential Physicochemical Implications Moderate polarity (acetamide linker); partial saturation may enhance solubility Higher lipophilicity (thioether, dimethyl groups) Polar oxadiazole and benzo[d]oxazole may improve water solubility Trifluoromethyl group increases metabolic stability and lipophilicity

Detailed Research Findings and Implications

Structural Diversity and Pharmacophore Features

  • Target Compound: The tetrahydrocinnolin ring introduces a partially saturated bicyclic system, which may reduce planar rigidity compared to fully aromatic scaffolds (e.g., pyrimidine or pyridine cores in –3). This could enhance binding to flexible enzyme pockets or allosteric sites .
  • The 7-oxo-pyrimidine core may engage in hydrogen bonding with target proteins .
  • Compound : The oxadiazole and benzo[d]oxazole moieties are electron-deficient heterocycles, often associated with π-stacking interactions in kinase inhibitors. The methyl group on oxadiazole may sterically hinder metabolic degradation .
  • Compound : The trifluoromethyl group enhances electronegativity and metabolic stability, a common strategy in medicinal chemistry to prolong half-life .

Functional Group Impact on Bioactivity

  • Acetamide vs. Thioacetamide Linkers : The target compound’s acetamide linker (C=O) offers hydrogen-bond acceptor capacity, whereas the thioacetamide (C=S) in may prioritize hydrophobic interactions. This distinction could influence target selectivity .
  • Triazolo[4,3-a]pyridine vs.
  • Substituent Effects : The trifluoromethyl group in and the oxadiazole in exemplify strategies to balance solubility and metabolic resistance, which may inform optimization of the target compound .

Biological Activity

The compound 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework that combines elements from both tetrahydrocinnoline and triazolopyridine moieties. Its molecular formula is C14_{14}H14_{14}N4_{4}O2_{2}, and it exhibits several functional groups that may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can bind to various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of certain functional groups may confer antioxidant properties, aiding in the protection against oxidative stress.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of tetrahydroquinoline compounds can exhibit significant anticancer effects. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.
  • Case Study : A derivative was tested on P-glycoprotein overexpressing human uterine sarcoma cells. Results showed a reduction in Rhodamine 123 efflux, indicating potential for overcoming multidrug resistance (MDR) .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications:

  • Activity Spectrum : It demonstrates effectiveness against various bacterial strains and fungi.
  • Research Findings : In vitro assays revealed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • Mechanism : It likely inhibits the production of pro-inflammatory cytokines and mediators.
  • Experimental Evidence : In animal models, administration led to reduced edema and inflammatory marker levels.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar heterocyclic compounds is essential. The following table summarizes key characteristics:

Compound NameStructureBiological ActivityReference
Compound ATetrahydroquinoline derivativeAnticancer
Compound BTriazolopyridine derivativeAntimicrobial
Compound CQuinoline derivativeAnti-inflammatory

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of this compound?

The synthesis involves multi-step reactions, including cyclization, thioether formation, and amide coupling. Key factors include:

  • Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction efficiency, as seen in triazolopyrimidine syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Purification : Solvent extraction (e.g., ethyl acetate/water) removes unreacted starting materials, followed by recrystallization in ethanol or methanol to achieve >95% purity .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assign peaks to confirm the triazolo[4,3-a]pyridine and tetrahydrocinnolin moieties .
    • HRMS : Validate molecular weight (e.g., expected [M+H]+ ion for C₁₉H₂₀N₆O₂S: 412.14) .
  • X-ray crystallography : Resolve stereochemistry of the 5,6,7,8-tetrahydrocinnolin core .

Q. What purification techniques are critical for isolating this compound from reaction mixtures?

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (30–70%) to separate regioisomers .
  • Recrystallization : Ethanol/water mixtures (1:3 v/v) yield high-purity crystals, minimizing residual solvents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

  • Substituent analysis :
    • Triazolo[4,3-a]pyridine : Introducing electron-withdrawing groups (e.g., -CF₃) at position 3 improves enzyme inhibition potency .
    • Acetamide side chain : Varying aryl groups (e.g., 4-methoxyphenyl vs. 3-fluorophenyl) modulates receptor selectivity .
  • In silico docking : Predict binding affinities to targets like kinase domains using AutoDock Vina .

Q. How should researchers address contradictory bioactivity data across similar compounds?

  • Comparative assays : Test in parallel under standardized conditions (e.g., ATPase inhibition assay at pH 7.4, 37°C) to isolate variables .
  • Metabolite profiling : Use LC-MS to identify degradation products that may confound activity measurements .
  • Crystallographic analysis : Resolve binding modes to clarify discrepancies (e.g., competitive vs. allosteric inhibition) .

Q. What strategies validate computational predictions (e.g., in silico ADMET) against experimental data?

  • In vitro permeability : Compare Caco-2 cell monolayer results with SwissADME predictions for intestinal absorption .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to validate CYP450 metabolism rates predicted by Schrödinger’s QikProp .
  • Plasma protein binding : Use equilibrium dialysis to confirm computational estimates of albumin interaction .

Q. How can solubility and stability challenges be mitigated for in vivo studies?

  • Formulation optimization :
    • Nanoparticle encapsulation : PLGA nanoparticles improve aqueous solubility (e.g., from <0.1 mg/mL to 2.5 mg/mL) .
    • Lyophilization : Stabilize the compound in PBS (pH 7.4) with trehalose as a cryoprotectant .
  • pH adjustment : Store solutions at pH 5–6 to prevent hydrolysis of the acetamide group .

Q. What experimental designs are recommended for elucidating the mechanism of action?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) at 10 µM to identify primary targets .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts in HEK293T lysates .
  • RNA-seq : Analyze transcriptomic changes in treated vs. untreated cancer cell lines (e.g., MCF-7) .

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